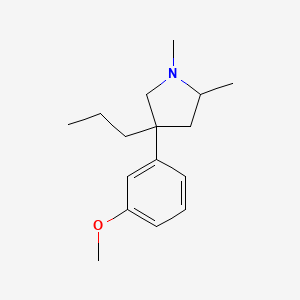
1,5-Dimethyl-3-(m-methoxyphenyl)-3-propylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethyl-3-(m-methoxyphenyl)-3-propylpyrrolidine is a synthetic organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. This compound is characterized by the presence of a methoxyphenyl group and a propyl group attached to the pyrrolidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-3-(m-methoxyphenyl)-3-propylpyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Introduction of Substituents: The dimethyl, methoxyphenyl, and propyl groups can be introduced through various substitution reactions. For example, the methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using a methoxybenzene derivative and a suitable alkylating agent.
Final Assembly: The final compound can be obtained by combining the synthesized intermediates through appropriate coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dimethyl-3-(m-methoxyphenyl)-3-propylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies to investigate the function of specific proteins or enzymes.
Medicine: The compound could be explored for its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry: It may find applications in the development of new materials, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1,5-Dimethyl-3-(m-methoxyphenyl)-3-propylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Dimethyl-3-phenyl-3-propylpyrrolidine: Lacks the methoxy group, which may affect its chemical and biological properties.
1,5-Dimethyl-3-(p-methoxyphenyl)-3-propylpyrrolidine: Has the methoxy group in a different position, which could influence its reactivity and interactions.
1,5-Dimethyl-3-(m-methoxyphenyl)-3-butylpyrrolidine: Contains a butyl group instead of a propyl group, potentially altering its physical and chemical characteristics.
Uniqueness
1,5-Dimethyl-3-(m-methoxyphenyl)-3-propylpyrrolidine is unique due to the specific arrangement of its substituents, which can influence its reactivity, stability, and interactions with biological targets. The presence of the methoxy group in the meta position may impart distinct electronic and steric effects compared to other similar compounds.
Propriétés
Numéro CAS |
2088-50-8 |
|---|---|
Formule moléculaire |
C16H25NO |
Poids moléculaire |
247.38 g/mol |
Nom IUPAC |
4-(3-methoxyphenyl)-1,2-dimethyl-4-propylpyrrolidine |
InChI |
InChI=1S/C16H25NO/c1-5-9-16(11-13(2)17(3)12-16)14-7-6-8-15(10-14)18-4/h6-8,10,13H,5,9,11-12H2,1-4H3 |
Clé InChI |
FQHBZOZTHKHSBP-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CC(N(C1)C)C)C2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Chloro-5-(4-nitrophenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B12001780.png)



![1-[(2-Methoxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001807.png)







![N-{2-[bis(carboxymethyl)amino]ethyl}-N-(4-sulfonaphthalen-1-yl)glycine](/img/structure/B12001869.png)
